Lithium;8-fluoroquinazoline-4-carboxylate
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Overview
Description
Lithium;8-fluoroquinazoline-4-carboxylate is a chemical compound with the molecular formula C9H5FN2O2Li It is a lithium salt of 8-fluoroquinazoline-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;8-fluoroquinazoline-4-carboxylate typically involves the reaction of 8-fluoroquinazoline-4-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include:
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Purification: Recrystallization or chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;8-fluoroquinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various hydrogenated quinazoline derivatives.
Scientific Research Applications
Lithium;8-fluoroquinazoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium;8-fluoroquinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinazoline-4-carboxylic acid: The parent acid form of the compound.
Lithium quinazoline-4-carboxylate: A similar compound without the fluorine atom.
8-Chloroquinazoline-4-carboxylate: A related compound with a chlorine atom instead of fluorine.
Uniqueness
Lithium;8-fluoroquinazoline-4-carboxylate is unique due to the presence of both lithium and fluorine atoms, which confer distinct chemical properties. The lithium ion can enhance solubility and reactivity, while the fluorine atom can influence the compound’s biological activity and stability.
Properties
IUPAC Name |
lithium;8-fluoroquinazoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTXLMJWOIDDAJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)F)N=CN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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